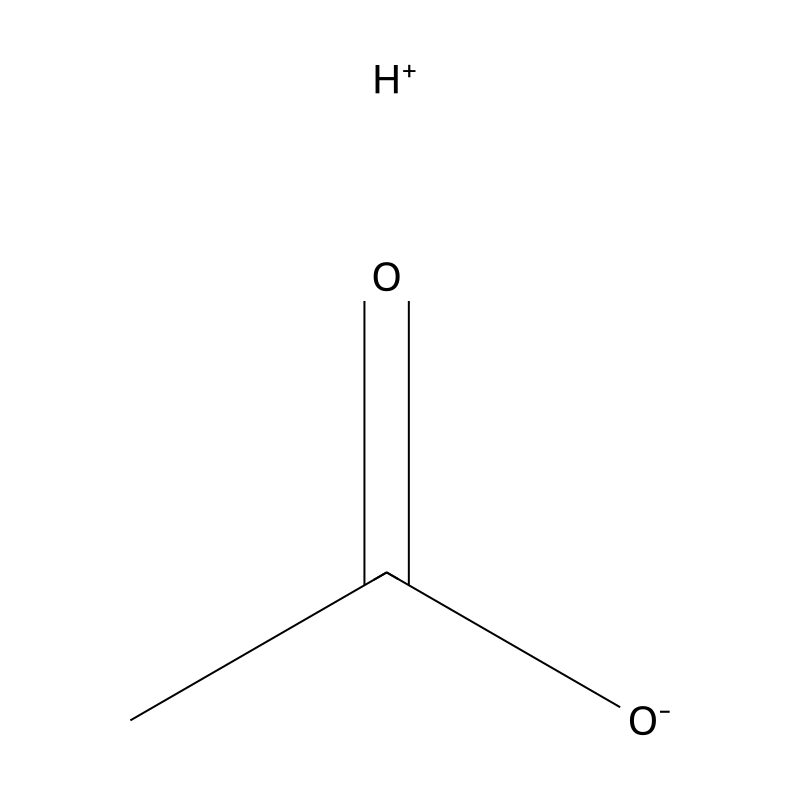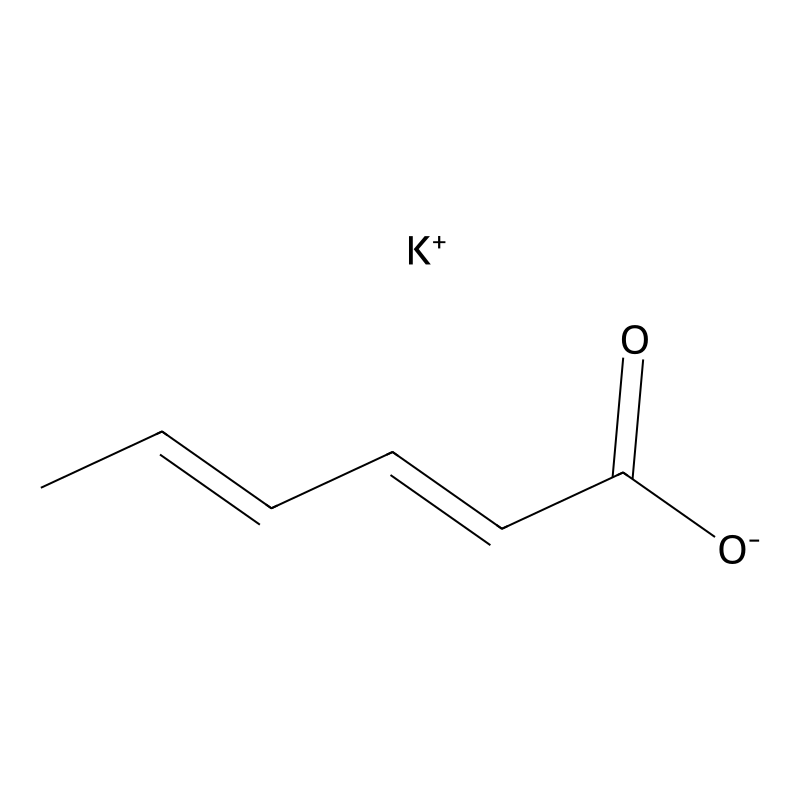Food Additive Standards
CAS No.:124-04-9
Molecular Formula:C6H10O4
C6H10O4
HOOC(CH2)4COOH
C6H10O4
HOOC(CH2)4COOH
Molecular Weight:146.14 g/mol
Availability:
In Stock
CAS No.:50-81-7
Molecular Formula:C6H8O6
Molecular Weight:176.12 g/mol
Availability:
In Stock
CAS No.:81-25-4
Molecular Formula:C24H40O5
Molecular Weight:408.6 g/mol
Availability:
In Stock
CAS No.:56-86-0
Molecular Formula:C5H9NO4
Molecular Weight:147.13 g/mol
Availability:
In Stock
CAS No.:64-19-7
Molecular Formula:C2H4O2
C2H4O2
CH3COOH
C2H4O2
CH3COOH
Molecular Weight:60.05 g/mol
Availability:
In Stock
CAS No.:24634-61-5
Molecular Formula:C6H8O2.K
C6H8KO2
C6H8KO2
Molecular Weight:151.22 g/mol
Availability:
In Stock





